molecular formula C14H22O B13036407 4-(2,3,4-Trimethylpentan-2-yl)phenol CAS No. 59048-98-5

4-(2,3,4-Trimethylpentan-2-yl)phenol

Cat. No.: B13036407
CAS No.: 59048-98-5
M. Wt: 206.32 g/mol
InChI Key: RHIBDXMDFBFPFP-UHFFFAOYSA-N
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Description

4-(2,3,4-Trimethylpentan-2-yl)phenol, commonly known as 4-tert-octylphenol (IUPAC name: 4-(2,4,4-trimethylpentan-2-yl)phenol), is a branched alkylphenol with a bulky tert-octyl group attached to the para position of the phenolic ring. Its molecular formula is C₁₅H₂₄O, and it is structurally characterized by a highly substituted pentane chain, imparting significant steric hindrance and lipophilicity .

This compound is a key intermediate in synthesizing surfactants, such as Triton X-100 (2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol) and Hyamine 1622 (a cationic surfactant), which are widely used in biochemical assays, virus inactivation, and industrial applications . Its synthesis typically involves Friedel-Crafts alkylation or condensation reactions with formaldehyde, as demonstrated in the preparation of macrocyclic antimicrobial agents .

Properties

CAS No.

59048-98-5

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4-(2,3,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C14H22O/c1-10(2)11(3)14(4,5)12-6-8-13(15)9-7-12/h6-11,15H,1-5H3

InChI Key

RHIBDXMDFBFPFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)(C)C1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trimethylpentan-2-yl)phenol typically involves the alkylation of phenol with 2,3,4-trimethylpentane. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction can be represented as follows:

Phenol+2,3,4-TrimethylpentaneThis compound\text{Phenol} + \text{2,3,4-Trimethylpentane} \rightarrow \text{this compound} Phenol+2,3,4-Trimethylpentane→this compound

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and catalyst concentration to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alkylphenols

    Substitution: Halogenated phenols

Scientific Research Applications

4-(2,3,4-Trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the alkyl chain can interact with lipid membranes, altering their properties and functions.

Comparison with Similar Compounds

Structural Analogues

Alkylphenols with varying substituents are compared below:

Compound Name Substituent Structure Molecular Weight Key Applications
4-tert-Octylphenol 2,4,4-Trimethylpentan-2-yl 220.35 g/mol Surfactants (Triton X-100), antimicrobial agents
4-tert-Butylphenol (4-TBP) tert-Butyl (C(CH₃)₃) 150.22 g/mol Antioxidants, plasticizers
4-Cumylphenol (4-CP) Cumyl (C₆H₅C(CH₃)₂) 212.29 g/mol Epoxy resin hardeners, surfactants
Triclosan Dichlorophenyl ether 289.54 g/mol Antimicrobial agent in personal care products

Key Structural Differences :

  • The tert-octyl group in 4-tert-octylphenol provides greater steric bulk and hydrophobicity compared to smaller substituents like tert-butyl. This enhances its surfactant properties by lowering the critical micelle concentration (CMC) .
  • Unlike linear alkylphenols (e.g., nonylphenol), the branched tert-octyl group resists biodegradation, increasing environmental persistence .
Physicochemical Properties
Property 4-tert-Octylphenol 4-tert-Butylphenol Triton X-100
Log P (Octanol-Water) ~4.5 ~3.8 ~4.7
Water Solubility 0.01 g/L 0.5 g/L Miscible
CMC (in Water) N/A N/A 0.2–0.3 mM
  • The higher log P of 4-tert-octylphenol compared to 4-TBP reflects its lipophilicity, making it more effective in nonpolar environments.
  • Triton X-100, derived from 4-tert-octylphenol, has a lower CMC than linear surfactants (e.g., SDS), enabling efficient micelle formation at lower concentrations .
Environmental Impact
  • 4-tert-octylphenol’s branched structure resists microbial degradation, leading to bioaccumulation in aquatic ecosystems . Its metabolites, including Triton X-100, are classified as persistent organic pollutants (POPs) .
  • 4-Cumylphenol and nonylphenol share similar persistence, but regulatory restrictions on linear alkylphenols have increased the use of branched alternatives like 4-tert-octylphenol .

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